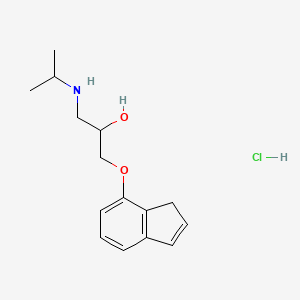
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride is a chemical compound known for its potent beta-adrenergic receptor blocking activity. It also exhibits mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This compound is effective against ouabain-induced and epinephrine-induced arrhythmias .
Vorbereitungsmethoden
The synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves the reaction of 7-hydroxyindene with 3-isopropylaminopropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and purification processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on beta-adrenergic receptors and its potential use in modulating biological pathways.
Medicine: It is investigated for its antiarrhythmic and antihypertensive properties, making it a candidate for treating cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This action is beneficial in treating conditions like arrhythmias and hypertension .
Vergleich Mit ähnlichen Verbindungen
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride can be compared with other beta-adrenergic blockers such as propranolol, atenolol, and metoprolol. While all these compounds share the ability to block beta-adrenergic receptors, this compound is unique due to its mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This makes it particularly effective in specific therapeutic applications .
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
Eigenschaften
CAS-Nummer |
30190-87-5 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3;1H |
InChI-Schlüssel |
MVDJMRCMFUAEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1CC=C2)O.Cl |
Verwandte CAS-Nummern |
60607-68-3 (Parent) 30190-86-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
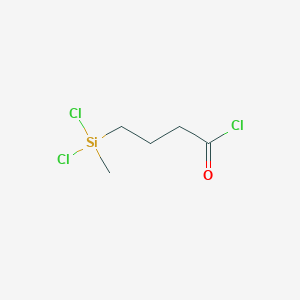
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
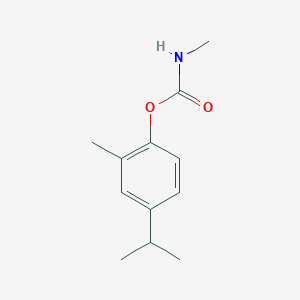
![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)

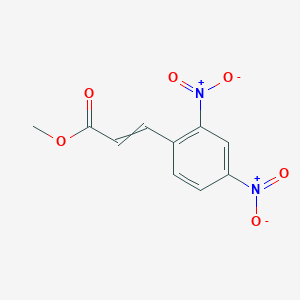
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)


![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)

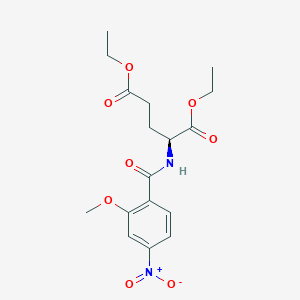
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
